molecular formula C23H19FN6O3 B2609441 2,5-dimethyl-N-[3-(4-oxo-1,3-thiazolidin-2-yl)phenyl]benzenesulfonamide CAS No. 1112010-29-3

2,5-dimethyl-N-[3-(4-oxo-1,3-thiazolidin-2-yl)phenyl]benzenesulfonamide

Cat. No. B2609441
CAS RN: 1112010-29-3
M. Wt: 446.442
InChI Key: IVJNCAGQCRKGFD-UHFFFAOYSA-N
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Description

2,5-dimethyl-N-[3-(4-oxo-1,3-thiazolidin-2-yl)phenyl]benzenesulfonamide is a chemical compound that has been extensively studied for its potential therapeutic applications. This compound is also known as DMTBS and belongs to the class of sulfonamide compounds. It has been found to exhibit various biochemical and physiological effects that make it a promising candidate for further research.

Scientific Research Applications

Photodynamic Therapy Applications

A study on the synthesis and characterization of new zinc phthalocyanine compounds, substituted with benzenesulfonamide derivative groups, highlighted their utility in photodynamic therapy (PDT). These compounds exhibit good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, making them potent Type II photosensitizers for cancer treatment in PDT (Pişkin, Canpolat, & Öztürk, 2020).

Enzyme Inhibition for Therapeutic Potential

N-(4-phenylthiazol-2-yl)benzenesulfonamides have been investigated as high-affinity inhibitors of kynurenine 3-hydroxylase, an enzyme implicated in the kynurenine pathway which is relevant in several neurodegenerative diseases. Compounds synthesized in this research showed significant inhibitory activity and could potentially be used to explore the pathophysiological role of the kynurenine pathway after neuronal injury (Röver et al., 1997).

Anticancer and Anti-HCV Agents

A series of celecoxib derivatives, including novel N-(3-substituted aryl/alkyl-4-oxo-1,3-thiazolidin-2-ylidene)-4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamides, were synthesized and evaluated for their anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV NS5B RdRp activities. These compounds demonstrated potential therapeutic applications, highlighting the versatility of benzenesulfonamide derivatives in drug development (Küçükgüzel et al., 2013).

Anti-inflammatory and Antimicrobial Agents

Pyrazolyl benzenesulfonamide derivatives have been synthesized and evaluated for their anti-inflammatory and antimicrobial activities. Certain compounds in this series showed significant activity, surpassing that of indomethacin in both local and systemic bioassays, and exhibited selective COX-2 enzyme inhibitory activity. These findings suggest the potential for developing new anti-inflammatory and antimicrobial agents from benzenesulfonamide derivatives (Bekhit et al., 2008).

properties

IUPAC Name

N-(3-fluoro-4-methylphenyl)-2-[3-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-4-oxopyrimido[5,4-b]indol-5-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19FN6O3/c1-13-7-8-15(9-17(13)24)27-19(31)10-30-18-6-4-3-5-16(18)21-22(30)23(32)29(12-25-21)11-20-26-14(2)28-33-20/h3-9,12H,10-11H2,1-2H3,(H,27,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVJNCAGQCRKGFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)CN2C3=CC=CC=C3C4=C2C(=O)N(C=N4)CC5=NC(=NO5)C)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19FN6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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